

Application Notes and Protocols: Glutaminase-IN-3 Treatment of PC-3 Cells

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Compound of Interest

Compound Name: Glutaminase-IN-3

Cat. No.: B2397258

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Introduction

Prostate cancer is a leading cause of cancer-related death in men. A key metabolic feature of many cancer cells, including the androgen-independent prostate cancer cell line PC-3, is an increased dependence on glutamine for survival and proliferation. Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a critical entry point for glutamine into central carbon metabolism. Inhibition of glutaminase, therefore, presents a promising therapeutic strategy. **Glutaminase-IN-3** is a novel inhibitor of GLS. These application notes provide detailed protocols for determining the effective dosage of **Glutaminase-IN-3** in PC-3 cells and characterizing its impact on cell viability.

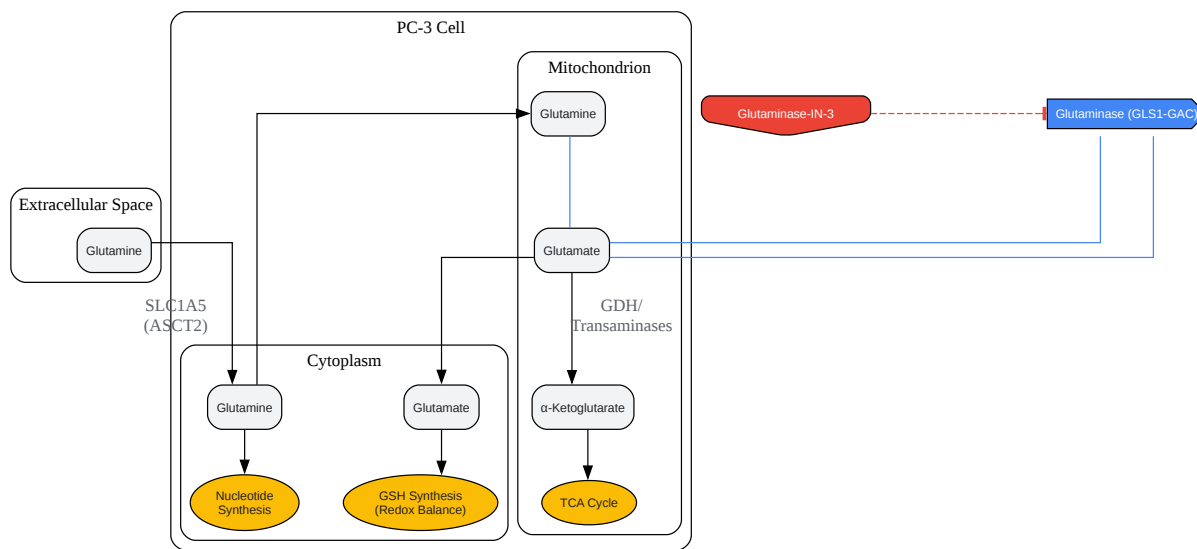
Quantitative Data Summary

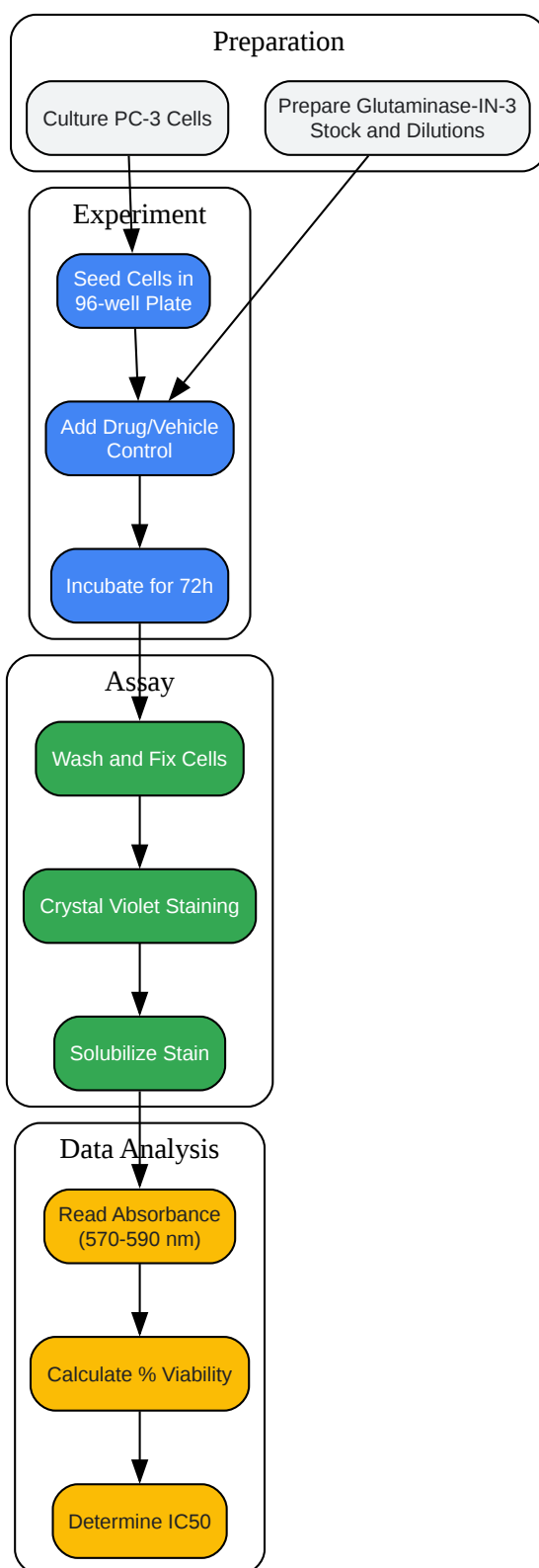
The following table summarizes the key quantitative data for the use of **Glutaminase-IN-3** with PC-3 cells.

Parameter	Cell Line	Value	Reference
IC50	PC-3	6.14 μ M	[1]
Seeding Density	PC-3	1-2 x 10 ⁴ cells/well (96-well plate)	[2]
Treatment Duration	PC-3	72 hours	[3]
Crystal Violet Staining Incubation	N/A	10-30 minutes	[4][5]
Absorbance Wavelength	N/A	570-590 nm	[2][6]

Signaling Pathway

Glutaminase-IN-3 targets the enzyme glutaminase (GLS), which is responsible for the conversion of glutamine to glutamate. In PC-3 cells, the GAC isoform of GLS1 is highly expressed[1]. Inhibition of GLS disrupts the anaplerotic flux of glutamine into the TCA cycle, impacting cellular energy production, nucleotide and amino acid biosynthesis, and redox balance.





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